molecular formula C8H7ClN4O2S B12818923 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid

Cat. No.: B12818923
M. Wt: 258.69 g/mol
InChI Key: GCFUHRYQMVVYKP-UHFFFAOYSA-N
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Description

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a chloro group at the 2-position and a thio group at the 6-position of the purine ring, attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloropurine.

    Thioether Formation: The 2-chloropurine is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Propanoic Acid Attachment: The resulting thioether is further reacted with a propanoic acid derivative to attach the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid involves its interaction with specific molecular targets. The chloro and thio groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Chloro-9H-purin-6-yl)thio)propanoic acid: Similar structure but with a different position of the chloro group.

    2-((2-Chloro-9H-purin-6-yl)thio)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of a propanoic acid moiety.

Uniqueness

2-((2-Chloro-7H-purin-6-yl)thio)propanoic acid is unique due to its specific substitution pattern and the presence of both chloro and thio groups. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C8H7ClN4O2S/c1-3(7(14)15)16-6-4-5(11-2-10-4)12-8(9)13-6/h2-3H,1H3,(H,14,15)(H,10,11,12,13)

InChI Key

GCFUHRYQMVVYKP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=NC(=NC2=C1NC=N2)Cl

Origin of Product

United States

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